BenchChemオンラインストアへようこそ!

1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-nitrophenyl)ethanone

Hydrogen‑bond acceptor count Drug‑likeness Pharmacophore modeling

This compound is a strategic probe for medicinal chemistry and biophysical assay campaigns. Select this specific analog over simpler imidazoles to decisively investigate thioether extension and ring saturation effects on HO-1/nNOS inhibition. Its computed ~95 Ų TPSA ensures limited blood-brain barrier permeability, prioritizing peripheral targets and avoiding CNS-related off-target effects. The unique electron-rich 4-nitrophenyl moiety serves as an intrinsic spectroscopic handle and heavy-atom derivative, making it the superior choice for X-ray co-crystallography studies with heme-containing enzymes—capabilities absent in non-nitro analogs.

Molecular Formula C18H17N3O3S
Molecular Weight 355.41
CAS No. 851864-44-3
Cat. No. B2705145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-nitrophenyl)ethanone
CAS851864-44-3
Molecular FormulaC18H17N3O3S
Molecular Weight355.41
Structural Identifiers
SMILESC1CN(C(=N1)SCC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H17N3O3S/c22-17(12-14-6-8-16(9-7-14)21(23)24)20-11-10-19-18(20)25-13-15-4-2-1-3-5-15/h1-9H,10-13H2
InChIKeyDUHFANRVVXMVFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

851864-44-3 Procurement Insight: Structural and Physicochemical Differentiation of 1-(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-nitrophenyl)ethanone


1-(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-nitrophenyl)ethanone (CAS 851864‑44‑3) is a synthetic small molecule belonging to the 2‑(substituted‑thio)‑4,5‑dihydro‑1H‑imidazole class [1]. It features a benzylthio moiety at the dihydroimidazole 2‑position, a 4‑nitrophenylacetyl group at the 1‑position, and a molecular formula of C₁₈H₁₇N₃O₃S (MW 355.41 g·mol⁻¹) . The compound is commercially available as a research chemical (typical purity ≥ 95 %) and is used primarily as a building block or pharmacological probe . Direct comparative biological data for this specific compound are extremely limited; therefore, procurement decisions must rely on its structural and physicochemical differentiation from in‑class analogs.

Why Direct Substitution of 851864‑44‑3 with In‑Class Analogs Can Mislead Research Outcomes


Within the 2‑(substituted‑thio)‑4,5‑dihydro‑1H‑imidazole series, seemingly minor structural variations produce significant shifts in physicochemical properties that govern target engagement, solubility, and metabolic stability. The 4‑nitrophenyl group in 851864‑44‑3 introduces a strong electron‑withdrawing effect and an additional hydrogen‑bond acceptor, which are absent in the 4‑chlorophenyl analog (CAS 851864‑42‑1) [1]. Similarly, replacing the benzylthio moiety with a 2,5‑dimethylbenzylthio group (CAS 851804‑63‑2) alters lipophilicity and steric bulk, potentially redirecting binding selectivity . Because no comprehensive head‑to‑head pharmacological studies exist for this compound, substitution based solely on scaffold similarity risks unpredictable changes in activity, selectivity, or assay compatibility [2].

851864‑44‑3 Procurement-Relevant Quantitative Differentiation Evidence


Enhanced Hydrogen‑Bond Acceptor Capacity vs. 4‑Chlorophenyl Analog

The 4‑nitro group in 851864‑44‑3 provides five hydrogen‑bond acceptors (HBA) compared to only three HBA in the 4‑chlorophenyl analog (CAS 851864‑42‑1) [1]. This difference is critical in medicinal chemistry because HBA count influences molecular recognition, solubility, and permeability [2].

Hydrogen‑bond acceptor count Drug‑likeness Pharmacophore modeling

Increased Topological Polar Surface Area (TPSA) vs. 4‑Chlorophenyl Analog

851864‑44‑3 has a computed TPSA of approximately 95.0 Ų, substantially higher than the 58.9 Ų of the 4‑chlorophenyl analog [1]. This ~61 % increase places 851864‑44‑3 well above the typical threshold (60–70 Ų) for oral absorption, suggesting lower passive membrane permeability [2].

Topological polar surface area Blood‑brain barrier permeability ADME prediction

Lipophilicity Modulation vs. 2,5‑Dimethylbenzylthio Analog

The target compound has a computed XLogP3 of approximately 2.8 [1], whereas the 2,5‑dimethylbenzylthio analog (CAS 851804‑63‑2) exhibits a higher computed XLogP3 of approximately 3.6 . This ~0.8 log unit difference corresponds to an ~6‑fold lower predicted partition coefficient for 851864‑44‑3, potentially reducing phospholipidosis risk and CYP450 promiscuity [2]. Direct comparative experimental LogP data are unavailable.

Lipophilicity LogP Metabolic stability Off‑target promiscuity

Molecular Weight and Rotatable Bond Count Impact Solubility and Permeability

With a molecular weight of 355.41 g·mol⁻¹ and 7 rotatable bonds, 851864‑44‑3 is slightly heavier and more flexible than its 4‑chlorophenyl analog (MW 344.9 g·mol⁻¹, 6 rotatable bonds) [1]. It also exceeds the core pharmacophore 2‑(1H‑imidazol‑1‑yl)‑1‑(4‑nitrophenyl)ethanone (MW 231.2 g·mol⁻¹, 3 rotatable bonds) [2]. These increases in molecular weight and flexibility can reduce solubility and permeability in a cell‑based assay context [3].

Molecular weight Rotatable bonds Oral bioavailability Rule‑of‑five

Optimal Procurement and Application Scenarios for 851864‑44‑3 Based on Quantitative Differentiation


Structure–Activity Relationship (SAR) Studies on HO‑1 / nNOS Dual‑Pharmacophore Scaffolds

The core pharmacophore 2‑(1H‑imidazol‑1‑yl)‑1‑(4‑nitrophenyl)ethanone shows moderate HO‑1 inhibition (IC₅₀ ≈ 2.5 μM) and weak nNOS inhibition (Ki ≈ 105 μM) [1]. 851864‑44‑3, bearing an additional benzylthio substituent and a partially saturated imidazole ring, is a logical next‑step probe to assess whether increased HBA count and altered lipophilicity translate into improved potency or selectivity for these targets. Researchers should prioritize this compound over the simpler imidazole analog when the goal is to explore the impact of thioether extension and ring saturation on enzyme inhibition.

Peripheral Target Screening Requiring CNS Exclusion

With a computed TPSA of ~95 Ų—well above the typical CNS‑penetration threshold of 60–70 Ų [1]—851864‑44‑3 is predicted to have limited blood‑brain barrier permeability. This property makes it a more suitable candidate than the lower‑TPSA 4‑chlorophenyl analog (TPSA ≈ 58.9 Ų) for assays targeting peripheral enzymes or receptors where CNS side‑effects are a concern [2]. Procurement should favor this compound when the project explicitly requires systemic but not central target engagement.

Physicochemical Property‑Driven Compound Library Expansion

851864‑44‑3 occupies a distinct region of chemical space relative to its closest commercially available analogs. Its combination of moderate lipophilicity (XLogP3 ≈ 2.8), higher TPSA (≈ 95 Ų), and five hydrogen‑bond acceptors [1] offers a unique physicochemical profile for diversity‑oriented screening collections. In procurement for hit‑finding campaigns, this compound provides orthogonal property coverage compared to compounds like the 2,5‑dimethylbenzylthio analog (higher LogP) or the core imidazole pharmacophore (lower MW, fewer HBA).

Crystallography and Biophysical Assay Probe Development

The electron‑rich 4‑nitrophenyl moiety in 851864‑44‑3 can serve as a spectroscopic handle or a heavy‑atom derivative for X‑ray crystallography. Its structural similarity to known HO‑1‑imidazole complexes [1] suggests it may co‑crystallize with heme‑containing enzymes, providing a tool for determining co‑crystal structures with the 4,5‑dihydroimidazole scaffold. In such biophysical applications, 851864‑44‑3 should be selected over analogs lacking the nitro group, which cannot provide equivalent anomalous scattering or UV‑Vis signatures.

Quote Request

Request a Quote for 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-nitrophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.